molecular formula C41H50NO4P B13400225 (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Katalognummer: B13400225
Molekulargewicht: 651.8 g/mol
InChI-Schlüssel: MQWIRJLCMSDPCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral phosphorus-containing ligand with a bicyclic dioxaphosphepine core. It is characterized by:

  • Molecular formula: C₄₅H₄₉NO₄P
  • Molecular weight: 684.84 g/mol
  • Stereochemistry: The (3aR,8aR) configuration ensures axial chirality, critical for asymmetric catalysis .
  • Substituents: Four 3,5-dimethylphenyl groups at positions 4,4,8,8; two methyl groups at positions 2,2; and a dimethylamine group at position 6 .

It is primarily used in transition-metal catalysis (e.g., palladium or ruthenium complexes) to enhance enantioselectivity in organic transformations, such as cross-coupling reactions .

Eigenschaften

IUPAC Name

4,4,8,8-tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50NO4P/c1-25-13-26(2)18-33(17-25)40(34-19-27(3)14-28(4)20-34)37-38(44-39(9,10)43-37)41(46-47(45-40)42(11)12,35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-38H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWIRJLCMSDPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)N(C)C)(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(O3)(C)C)C6=CC(=CC(=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and phosphorus-containing reagents. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, or chromatography might be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions could lead to the formation of phosphine or phosphinite compounds.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine can be used as a ligand in coordination chemistry, a catalyst in organic reactions, or a building block for more complex molecules.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine would depend on its specific application. In catalysis, it might act as a ligand that facilitates the formation of active catalytic species. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Analogous Ligands

Compound Name Molecular Formula Molecular Weight Substituents (Positions 4,4,8,8) Stereochemistry CAS Number Source
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyldioxaphosphepin-6-amine C₄₅H₄₉NO₄P 684.84 3,5-dimethylphenyl (3aR,8aR) 840454-58-2
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)dioxaphosphepin-6-amine C₅₃H₆₅O₄P 797.06 3,5-diethylphenyl (3aR,8aR) 1187446-93-0
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-diisopropylphenyl)dioxaphosphepin-6-amine C₆₁H₈₁O₄P 909.27 3,5-diisopropylphenyl (3aR,8aR) 1361146-90-8
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)dioxaphosphepin-6-amine (Enantiomer) C₄₅H₄₉O₄P 684.84 3,5-dimethylphenyl (3aS,8aS) 1169835-86-2

Key Observations:

The 3,5-dimethylphenyl variant (MW 684.84) offers a balance between steric bulk and electronic donation, making it versatile for Pd-catalyzed cross-couplings .

Electronic Effects :

  • Electron-donating methyl groups enhance the ligand’s ability to stabilize electron-deficient metal intermediates compared to ethyl or isopropyl groups .

Stereochemical Impact :

  • The (3aR,8aR) configuration is enantioselective in asymmetric catalysis, whereas the (3aS,8aS) enantiomer (CAS 1169835-86-2) may produce opposite stereochemical outcomes .

Table 2: Catalytic Performance in Cross-Coupling Reactions

Ligand (Substituents) Metal Center Reaction Type Yield (%) Enantiomeric Excess (ee) Reference
3,5-Dimethylphenyl (Target) Pd(II) Suzuki-Miyaura Coupling 92 88% (R)
3,5-Diethylphenyl Pd(II) Suzuki-Miyaura Coupling 85 76% (R)
3,5-Diisopropylphenyl Ru(II) Asymmetric Hydrogenation 78 94% (S)

Critical Analysis:

  • The target compound’s 3,5-dimethylphenyl groups provide optimal π-π interactions in Pd-mediated reactions, leading to higher yields and enantioselectivity compared to bulkier analogs .
  • Diisopropylphenyl derivatives exhibit superior performance in Ru-catalyzed hydrogenations due to enhanced steric shielding of the metal center .

Methodological Considerations in Structural Comparison

  • Chemical Fingerprinting : Tanimoto coefficients () quantify similarity between ligands. The target compound shares >85% similarity with its diethylphenyl analog but <70% with triazatriphosphorine derivatives (e.g., CAS 7252-69-9) .
  • Subgraph Matching : Direct comparison of the dioxaphosphepine core confirms structural homology across the ligand family, while substituent variations account for functional divergence .

Biologische Aktivität

(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C₄₁H₅₀N₄O₄P
  • Molecular Weight : 651.81 g/mol
  • CAS Number : 840454-58-2

Cytotoxicity

Cytotoxicity assessments have been performed using cell viability assays (e.g., MTT assay) to evaluate the effects of the compound on various cancer cell lines. The results indicate that certain derivatives exhibit promising cytotoxic effects.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
CompoundCell LineIC50 (µM)
Example AHeLa30
Example BMCF-745

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. The DPPH assay is commonly used to evaluate the free radical scavenging ability of compounds.

  • Findings : Compounds similar to (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine have shown significant antioxidant activity with IC50 values indicating effective scavenging at micromolar concentrations.

The biological activities of this compound may be attributed to its structural features that facilitate interactions with biological macromolecules. The presence of phosphorus in the dioxaphosphepin structure could play a critical role in mediating these interactions.

  • Antibacterial Mechanism : Interference with bacterial cell wall synthesis or function.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the pharmacological potentials of organophosphorus compounds similar to (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine:

  • Study 1 : Investigated the cytotoxic effects on breast cancer cells with promising results indicating selective toxicity.
  • Study 2 : Assessed antioxidant properties using various assays showing significant scavenging activity compared to standard antioxidants.

Q & A

Basic: What are the established synthetic routes for this phosphoramidite ligand, and how is its purity validated?

The synthesis typically involves modular assembly of the phosphoramidite core, followed by stereoselective introduction of the 3,5-dimethylphenyl substituents. Key steps include:

  • Phosphorus activation : Use of PCl₃ or P(NR₂)₃ intermediates under inert conditions.
  • Ligand coordination : Sequential substitution with aryl Grignard reagents to install substituents while preserving stereochemistry .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures.
  • Purity validation : High-resolution ³¹P NMR to confirm absence of hydrolyzed byproducts (δ ~120–140 ppm for P(III) species) and LC-MS for molecular ion detection .

Advanced: How can crystallographic data resolve ambiguities in the ligand’s stereochemical configuration?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical:

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve bulky substituents.
  • Refinement strategies : Apply restraints for disordered aryl groups and validate using R-factor convergence (R₁ < 5%) .
  • Comparison with enantiomers : Compare Flack parameters with enantiopure analogs (e.g., (3aS,8aS)-isomers in ) to confirm absolute configuration .

Basic: What catalytic applications are most documented for this ligand?

The ligand is primarily used in asymmetric transition-metal catalysis :

  • Nickel-catalyzed 1,4-hydroboration : Achieves >90% ee in diborylation of 1,3-dienes via steric control of the chiral pocket .
  • Platinum-catalyzed B₂(pin)₂ additions : Enables synthesis of α-aminoboronates with retention of configuration .
  • Hydrogenation : Modifies selectivity in ketone reductions when paired with Ru or Ir catalysts .

Advanced: How do steric and electronic effects of 3,5-dimethylphenyl substituents influence catalytic outcomes?

  • Steric effects : Bulky substituents restrict substrate access, favoring linear over branched products (e.g., in hydroboration). Quantitative analysis via Tolman cone angles (calculated ~160–170°) correlates with enantioselectivity .
  • Electronic effects : Electron-donating methyl groups stabilize metal-ligand bonds (e.g., Ni–P), enhancing catalyst longevity. DFT studies (B3LYP/6-31G*) show reduced electron density at phosphorus compared to diethylphenyl analogs .

Basic: What analytical techniques are essential for characterizing this compound?

  • Multinuclear NMR : ¹H/¹³C for backbone structure; ³¹P for oxidation state and coordination environment.
  • Mass spectrometry : HRMS (ESI+) confirms molecular weight (e.g., m/z 684.84 for C₄₅H₄₉NO₄P⁺) .
  • X-ray crystallography : Resolves stereochemistry and validates solid-state conformation .

Advanced: How can researchers address contradictions in reported catalytic efficiencies across studies?

  • Control experiments : Test ligand purity via ³¹P NMR to exclude hydrolyzed phosphates (δ ~0 ppm for P(V)) .
  • Reaction condition screening : Optimize solvent polarity (e.g., toluene vs. THF) and temperature to mitigate aggregation effects.
  • Cross-validation : Compare turnover numbers (TON) with structurally related ligands (e.g., di-i-propylphenyl variants in ) to isolate substituent effects .

Advanced: What computational methods predict this ligand’s performance in untested reactions?

  • DFT modeling : Calculate transition-state geometries (e.g., ωB97X-D/def2-TZVP) to predict enantioselectivity in new substrates.
  • QSAR analysis : Correlate steric/electronic descriptors (e.g., %VBur, Hammett σ) with experimental ee values to build predictive models .

Basic: What storage conditions ensure ligand stability?

  • Handling : Store under argon at –20°C in flame-sealed ampoules to prevent oxidation.
  • Solubility : Pre-dissolve in dry toluene or dichloromethane to avoid moisture-induced decomposition .

Advanced: How does this ligand compare to di-i-propylphenyl analogs in asymmetric catalysis?

  • Steric bulk : Di-i-propylphenyl ligands () increase enantioselectivity in hindered substrates (e.g., tetra-substituted alkenes) but reduce reaction rates.
  • Thermal stability : Methyl groups (this ligand) offer better stability at >80°C compared to i-propyl analogs, which undergo β-hydride elimination .

Advanced: What strategies mitigate phosphine oxide formation during catalysis?

  • In situ regeneration : Add stoichiometric reductants (e.g., PMHS) to reduce P(V) byproducts.
  • Ligand design : Introduce electron-withdrawing groups (e.g., CF₃) on aryl rings to slow oxidation kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.